N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide
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Overview
Description
N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide is an organic compound with the molecular formula C18H17NO It is characterized by the presence of a cyclopropylidene group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide typically involves the reaction of cyclopropylidene compounds with phenylmethyl derivatives under controlled conditions. One common method includes the use of cyclopropylidenephenylmethyl ketone as a starting material, which undergoes a condensation reaction with acetamide in the presence of a suitable catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity starting materials, optimization of reaction conditions to maximize yield, and purification of the final product using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}acetamide: Unique due to its cyclopropylidene group.
N-{2-[Cyclopropyl(phenyl)methyl]phenyl}acetamide: Lacks the double bond in the cyclopropylidene group.
N-{2-[Cyclopropylidene(phenyl)methyl]phenyl}propionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness
This compound is unique due to the presence of the cyclopropylidene group, which imparts distinct chemical and biological properties
Properties
CAS No. |
918631-81-9 |
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Molecular Formula |
C18H17NO |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
N-[2-[cyclopropylidene(phenyl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C18H17NO/c1-13(20)19-17-10-6-5-9-16(17)18(15-11-12-15)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,20) |
InChI Key |
QRRWTSZITCCYKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=C2CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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